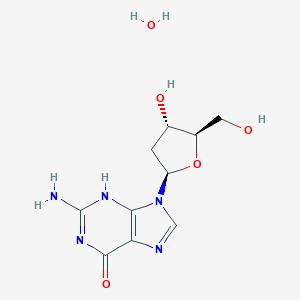

2'-Deoxyguanosine monohydrate

Description

Integration into Deoxyribonucleic Acid Strands

The primary role of 2'-deoxyguanosine (B1662781) is its incorporation into the DNA double helix. chemimpex.com Within the DNA strand, it forms a crucial part of the genetic code. The sequence of 2'-deoxyguanosine, along with the other three deoxynucleosides—deoxyadenosine (B7792050), deoxycytidine, and deoxythymidine—determines the genetic instructions for all living organisms. mdpi.com

Precursor for Deoxyguanosine Triphosphate (dGTP) Synthesis

Precursor for Deoxyguanosine Triphosphate (dGTP) Synthesis

Before it can be integrated into a growing DNA chain, 2'-deoxyguanosine must be converted into its active form, deoxyguanosine triphosphate (dGTP). This conversion occurs through a series of phosphorylation steps, where phosphate (B84403) groups are added to the 5' hydroxyl group of the deoxyribose sugar. thermofisher.comthermofisher.inabcam.com This process is essential for providing the necessary energy and substrate for DNA synthesis. medchemexpress.com The resulting dGTP is a high-energy molecule that can then be utilized by enzymes to build new DNA strands. lookchem.com

Substrate for DNA Polymerases and Reverse Transcriptases

Deoxyguanosine triphosphate (dGTP) serves as a direct substrate for DNA polymerases, the enzymes responsible for replicating DNA. thermofisher.comthermofisher.inabcam.com During DNA replication, DNA polymerase reads the template strand and incorporates the complementary nucleotide, including dGTP, into the new strand. This process ensures the faithful copying of the genetic material.

Furthermore, dGTP is also a substrate for reverse transcriptases. thermofisher.comthermofisher.inabcam.com These enzymes, often found in retroviruses like HIV, synthesize DNA from an RNA template. The ability of reverse transcriptases to utilize dGTP is a key aspect of the life cycle of these viruses.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4.H2O/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6;/h3-6,16-17H,1-2H2,(H3,11,13,14,18);1H2/t4-,5+,6+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZSCQUCOIRGCEJ-FPKZOZHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601036032 | |

| Record name | 2'-Deoxyguanosine monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601036032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207121-55-9, 312693-72-4 | |

| Record name | 2′-Deoxyguanosine hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207121-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Deoxyguanosine monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601036032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2´-Deoxyguanosine Monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance in Molecular Biology and Biochemistry Research

The fundamental role of 2'-deoxyguanosine (B1662781) monohydrate in DNA synthesis makes it an indispensable tool in molecular biology and biochemistry research. chemimpex.com Scientists utilize this compound in a wide array of laboratory techniques. For instance, it is a key component in the polymerase chain reaction (PCR), a method used to amplify specific DNA sequences. chemimpex.com It is also used in DNA sequencing, which determines the precise order of nucleotides within a DNA molecule.

Researchers also use 2'-deoxyguanosine and its derivatives to study the mechanisms of DNA damage and repair. thermofisher.infishersci.com Because the guanine (B1146940) base is susceptible to oxidative damage, studying the effects of such damage on 2'-deoxyguanosine provides insights into mutagenesis and the development of diseases like cancer. medchemexpress.commedchemexpress.comtargetmol.com Modified versions of 2'-deoxyguanosine are also synthesized to act as probes for studying DNA-protein interactions and to develop novel therapeutic agents. chemimpex.comalfa-chemical.com For example, isotopically labeled 2'-deoxyguanosine is used in phosphoramidite (B1245037) synthesis to create specific DNA sequences for research. isotope.com

2 Deoxyguanosine Monohydrate As an Endogenous Metabolite

Purine (B94841) Metabolism Pathways Involving 2'-Deoxyguanosine

2'-Deoxyguanosine is a purine nucleoside that is centrally involved in the purine salvage pathway, a critical metabolic route for recycling purine bases and nucleosides from the degradation of nucleic acids. nih.gov This pathway runs parallel to the de novo synthesis of purines, providing a less energy-intensive source of purine nucleotides. nih.gov The metabolism of 2'-deoxyguanosine is tightly regulated to ensure adequate supply for DNA synthesis while preventing the accumulation of potentially toxic intermediates. taylorandfrancis.comjci.org

Biosynthesis of 2'-Deoxyguanosine Monohydrate

The primary intracellular route for forming 2'-deoxyguanosine is through the dephosphorylation of 2'-deoxyguanosine 5'-monophosphate (dGMP). This reaction is catalyzed by 5'-nucleotidases. hmdb.ca dGMP itself is produced either through the de novo purine synthesis pathway or via the purine salvage pathway. nih.gov

Additionally, enzymatic synthesis methods for 2'-deoxyguanosine have been developed for industrial and research purposes. One such method involves a two-step enzymatic process. It begins with the transglycosylation from thymidine (B127349) to a purine analog, like 2-amino-6-chloropurine, catalyzed by nucleoside deoxyribosyltransferase-II (NdRT-II). The resulting intermediate is then converted to 2'-deoxyguanosine by adenosine (B11128) deaminase. oup.comnih.gov Another enzymatic cascade uses thymidine phosphorylase and purine nucleoside phosphorylase in a one-pot reaction to produce 2'-deoxyguanosine. researchgate.net

Catabolism of this compound

The breakdown of 2'-deoxyguanosine is a crucial step in purine homeostasis. This process prevents the accumulation of the nucleoside and channels its components into other metabolic pathways.

Purine nucleoside phosphorylase (PNP) is the key enzyme responsible for the catabolism of 2'-deoxyguanosine. jci.orgresearchgate.net It catalyzes the reversible phosphorolytic cleavage of the glycosidic bond in 2'-deoxyguanosine, yielding the purine base guanine and 2-deoxy-D-ribose 1-phosphate. jci.orgmetabolomicsworkbench.org

Table 1: PNP-Mediated Catabolism of 2'-Deoxyguanosine

| Substrate | Enzyme | Products |

|---|

A deficiency in PNP activity leads to a significant accumulation of its substrates, including deoxyguanosine, in plasma and urine. taylorandfrancis.comjci.org This buildup has profound immunological consequences, primarily affecting T-lymphocyte function. taylorandfrancis.com

Deficiencies in other purine metabolic enzymes also indirectly impact the pathways involving 2'-deoxyguanosine.

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Deficiency : HGPRT is a critical enzyme in the purine salvage pathway that converts purine bases, including guanine, back into their respective nucleotides (GMP in the case of guanine), using 5-phosphoribosyl-1-pyrophosphate (PRPP) as a co-substrate. nih.govnih.gov Guanine is a direct product of 2'-deoxyguanosine catabolism by PNP. Therefore, a deficiency in HGPRT leads to the accumulation of guanine, which is then further degraded to uric acid. nih.govneupsykey.com This results in the hyperuricemia characteristic of Lesch-Nyhan syndrome and its variants. nih.govneupsykey.comresearchgate.net The inability to salvage guanine effectively disrupts the purine pool, highlighting the interconnectedness of these metabolic pathways. nih.gov

Role of Purine Nucleoside Phosphorylase (PNP)

Enzymatic Transformations of this compound

Beyond its role in catabolism, 2'-deoxyguanosine can be enzymatically converted into its triphosphate form, a critical step for its incorporation into DNA and a key factor in the pathophysiology of certain metabolic disorders.

Kinase-Mediated Phosphorylation to dGTP

The conversion of 2'-deoxyguanosine to 2'-deoxyguanosine triphosphate (dGTP) is a sequential phosphorylation process mediated by kinases.

First Phosphorylation : The initial and rate-limiting step is the phosphorylation of 2'-deoxyguanosine to 2'-deoxyguanosine 5'-monophosphate (dGMP). This reaction is primarily catalyzed by deoxynucleoside kinases, with deoxycytidine kinase (dCK) operating in the cytoplasm and deoxyguanosine kinase (dGK) located in the mitochondria. nih.govwikipedia.orgbiologists.com

Subsequent Phosphorylations : dGMP is then further phosphorylated to 2'-deoxyguanosine diphosphate (B83284) (dGDP) by guanylate kinase, and finally to dGTP by nucleoside diphosphate kinases. nih.gov

Table 2: Kinase-Mediated Phosphorylation of 2'-Deoxyguanosine

| Substrate | Product | Key Enzymes |

|---|---|---|

| 2'-Deoxyguanosine | dGMP | Deoxycytidine kinase (dCK), Deoxyguanosine kinase (dGK) |

| dGMP | dGDP | Guanylate kinase |

In conditions like PNP deficiency, the excess 2'-deoxyguanosine is shunted into this phosphorylation pathway, leading to the intracellular accumulation of dGTP. mhmedical.comnih.gov High levels of dGTP are toxic, particularly to developing T-lymphocytes, as it inhibits the enzyme ribonucleotide reductase, which is essential for the synthesis of all deoxynucleotides required for DNA replication. nih.govnih.gov This mechanism is considered a primary cause of the T-cell immunodeficiency observed in PNP-deficient patients. taylorandfrancis.comnih.gov

Enzymatic Synthesis and Engineering for 2'-Deoxyguanosine Production

The production of 2'-deoxyguanosine, a key intermediate for certain anticancer drugs, has been a subject of significant research. dntb.gov.uanih.govresearchgate.net A highly efficient method for its synthesis involves a one-pot enzymatic cascade that utilizes whole-cell biocatalysts. dntb.gov.uanih.gov This approach is favored for its environmental friendliness and high efficiency.

One such system employs two key enzymes, Thymidine Phosphorylase from Escherichia coli (EcTP) and Purine Nucleoside Phosphorylase from Brevibacterium acetylicum (BaPNP). dntb.gov.uanih.gov To improve the production yield, researchers have focused on engineering the BaPNP enzyme. Through semi-rational design, a triple variant, BaPNP-Mu3 (E57A/T189S/L243I), was developed. This engineered enzyme demonstrated a 5.6-fold higher yield of 2'-deoxyguanosine compared to the original, wild-type enzyme. dntb.gov.uanih.govresearchgate.net

By optimizing the expression of both the engineered BaPNP-Mu3 and EcTP, a robust whole-cell catalyst was constructed. This biocatalyst, designated W05, achieved a production of 14.8 mM of 2'-deoxyguanosine, which corresponds to a 74.0% conversion rate and a high space-time yield of 1.32 g/L/h, making it a competitive option for industrial applications. nih.gov

The enzymatic cascade for 2'-deoxyguanosine synthesis is a two-step process. dntb.gov.uaresearchgate.net

Step 1: Generation of the Deoxyribose Donor. Thymidine Phosphorylase (TP) catalyzes the reversible phosphorolysis of a deoxyribonucleoside like thymidine. tandfonline.comresearchgate.net This reaction cleaves the glycosidic bond, producing thymine (B56734) and 2-deoxy-α-D-ribose 1-phosphate (dR1P). tandfonline.comresearchgate.net The dR1P molecule then serves as the essential sugar donor for the next step in the cascade. TPs are highly selective for their substrates, typically acting on 5-substituted uracils and their deoxyribofuranosyl derivatives, while purine nucleosides are not substrates. tandfonline.comtandfonline.com

Step 2: Synthesis of 2'-Deoxyguanosine. Purine Nucleoside Phosphorylase (PNP) then catalyzes the transfer of the deoxyribose group from dR1P to a purine base, in this case, guanine. dntb.gov.uamdpi.com This transglycosylation reaction results in the formation of 2'-deoxyguanosine. dntb.gov.ua PNPs are key enzymes in the purine salvage pathway, which provides an alternative to the de novo biosynthesis of purine nucleobases. tandfonline.comtandfonline.com The efficiency of this step can be significantly enhanced by engineering the PNP enzyme to improve its catalytic activity and substrate acceptance. dntb.gov.uanih.gov

This one-pot, two-enzyme system streamlines the production process, making it an efficient route for synthesizing purine deoxynucleosides. mdpi.com

Table 1: Comparison of Engineered BaPNP Variant with Wild-Type

| Enzyme Variant | Mutations | Relative Yield Improvement |

|---|---|---|

| BaPNP-Mu0 | Wild-Type | 1.0x |

This table summarizes the significant increase in 2'-deoxyguanosine yield achieved through semi-rational design of the Purine Nucleoside Phosphorylase from Brevibacterium acetylicum. Data sourced from a 2023 study on enzymatic cascade synthesis. nih.govresearchgate.net

Molecular dynamics (MD) simulations are a powerful tool for understanding the structure-function relationship of enzymes and for guiding protein engineering efforts. researchgate.netuah.es In the case of 2'-deoxyguanosine synthesis, MD simulations were employed to elucidate why the engineered BaPNP-Mu3 variant exhibited superior catalytic performance. dntb.gov.uanih.govresearchgate.net

MD simulations have also been used more broadly to study the catalytic mechanisms of both thymidine phosphorylase and purine nucleoside phosphorylase. These studies investigate the conformational changes that occur upon substrate binding and the nature of the transition states during the phosphorolysis reaction. tandfonline.comuah.es For thymidine phosphorylase, simulations have helped characterize the hinge regions that control the open and closed conformations of the enzyme, which is crucial for catalysis. uah.es

Role of Thymidine Phosphorylase and Purine Nucleoside Phosphorylase in Cascade Synthesis

Regulation of Energy Metabolism and Mitochondrial Functions by this compound

Beyond its role as a building block for DNA and a target for enzymatic synthesis, this compound is involved in the regulation of cellular energy metabolism and mitochondrial functions. biosynth.combroadpharm.com Mitochondria are central to cellular energy production, and their proper function is critical for cell health.

Disturbances in cellular energy reserves and mitochondrial function are linked to various neurodegenerative diseases. nih.gov While not a direct therapeutic, the study of compounds like 2'-deoxyguanosine and its derivatives provides insight into these pathways. For example, 8-hydroxy-2'-deoxyguanosine (8-OHdG), a product of oxidative damage to 2'-deoxyguanosine, is a well-established marker for oxidative stress and DNA damage, which are closely linked to mitochondrial dysfunction. nih.govtargetmol.com

Table 2: List of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | dG, 2-dG |

| Thymidine | |

| Guanine | |

| 2-deoxy-α-D-ribose 1-phosphate | dR1P |

| Thymine | |

| Uracil | |

| 8-hydroxy-2'-deoxyguanosine | 8-OHdG |

| Adenosine | |

| Inosine | |

| 2-amino-6-chloropurine | ACP |

| 2-amino-6-chloropurine-2'-deoxyriboside | ACPdR |

| N-bromosuccinimide | |

| 3-aminobenzanthrone | 3-ABA |

| N, N'-Dimethylformamide dimethyl acetal | |

| Corticosterone | |

| Paclitaxel | |

| 2',3'-cGAMP sodium | |

| Cyclosporin A | |

| Staurosporine | |

| Rutin | |

| Acetylcysteine | NAC |

| Bleomycin Sulfate | |

| 2′-Deoxyadenosine | 2'-dAdo |

| 3′-deoxyadenosine | |

| 2-fluoroadenine |

Formation of Oxidative DNA Adducts from this compound

Deoxyguanosine is the most electron-rich of the four standard nucleosides, making it particularly susceptible to oxidative damage from reactive oxygen species (ROS). sigmaaldrich.comthermofisher.in This reactivity leads to the formation of various oxidative DNA adducts, which are implicated in mutagenesis and carcinogenesis. medchemexpress.commedchemexpress.com

The interaction of singlet molecular oxygen (¹O₂), a high-energy state of oxygen, with 2'-deoxyguanosine results in several oxidation products. medchemexpress.comrupahealth.comnih.gov The primary mechanism is believed to be a Diels-Alder 1,4-cycloaddition of singlet oxygen to the purine ring, which forms an unstable endoperoxide intermediate. nih.gov

This reaction yields two major products: the 4R* and 4S* diastereomers of 4,8-dihydro-4-hydroxy-8-oxo-2'-deoxyguanosine (B1249583) (4,8-dihydro-4-hydroxy-8-oxodG). medchemexpress.comnih.gov These diastereomers are considered the main products of ¹O₂ oxidation when 2'-deoxyguanosine exists as a free nucleoside. nih.gov

Another significant, though less abundant, product of ¹O₂-mediated photosensitization is 7,8-dihydro-8-oxo-2'-deoxyguanosine (commonly known as 8-oxodG). medchemexpress.comnih.gov Interestingly, while 4,8-dihydro-4-hydroxy-8-oxodG is the primary product from the free nucleoside, 8-oxodG becomes the major ¹O₂ oxidation product when the guanine is part of a double-stranded DNA structure. nih.gov

| Reactant | Oxidizing Agent | Major Products (Free Nucleoside) | Major Product (in dsDNA) |

| 2'-Deoxyguanosine | Singlet Oxygen (¹O₂) | 4,8-dihydro-4-hydroxy-8-oxodG (diastereomers) medchemexpress.comnih.gov | 7,8-dihydro-8-oxo-2'-deoxyguanosine (8-oxodG) nih.gov |

| 2'-Deoxyguanosine | Singlet Oxygen (¹O₂) | 7,8-dihydro-8-oxo-2'-deoxyguanosine (8-oxodG) medchemexpress.comnih.gov |

8-hydroxy-2'-deoxyguanosine (8-OHdG), and its tautomer 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), is one of the most extensively studied products of oxidative DNA damage. mdpi.comnih.gov It is widely accepted as a crucial biomarker for assessing the extent of oxidative stress and damage to DNA within an organism. rupahealth.commdpi.commdpi.com The presence of 8-OHdG in DNA, or its excretion in urine after repair, reflects the balance between oxidative damage and cellular repair capacity. mdpi.comneliti.com

The hydroxyl radical (•OH) is a highly reactive oxygen species that can attack all components of the DNA molecule, including the sugar-phosphate backbone and all four bases. mdpi.comnih.gov However, due to the low redox potential of guanine, it is the base most susceptible to oxidation. neliti.comnih.gov The interaction between the hydroxyl radical and a guanine residue in DNA leads to the formation of a hydroxyl group at the C8 position of the purine ring, creating 8-OHdG. mdpi.comneliti.com This occurs when •OH adds to the C8 position of guanine, generating an intermediate radical that is subsequently oxidized and hydrolyzed. mdpi.comresearchgate.net While other ROS like singlet oxygen can also form 8-OHdG, the hydroxyl radical is a significant contributor and can generate a wide array of DNA damage products. rupahealth.comnih.govrsc.org

The formation of 8-OHdG is not merely a marker of damage; it is a mutagenic lesion itself. rupahealth.comaacrjournals.org The presence of an oxygen atom at the C8 position of guanine alters its base-pairing properties. pjoes.com During DNA replication, DNA polymerase can misread 8-OHdG and preferentially pair it with adenine (B156593) (A) instead of cytosine (C). If this mismatch is not repaired, a second round of replication will result in a permanent G:C to T:A transversion mutation. aacrjournals.orgpjoes.com

This type of mutation is frequently observed in human cancers. aacrjournals.orgwikipedia.org The accumulation of 8-OHdG in the genome is causally linked to increased rates of mutagenesis and is considered an important factor in the initiation and progression of carcinogenesis. aacrjournals.orgpjoes.commdpi.comwaocp.org Studies have shown that elevated levels of 8-OHdG are found in various cancers and that exposure to carcinogens can increase its formation. mdpi.comwaocp.org

Formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG) as a Biomarker

Hydroxyl Radical Attack on Guanine Residues

Mechanisms of DNA Damage and Repair Pathways

To counteract the constant threat of oxidative DNA damage, cells have evolved sophisticated repair mechanisms. mdpi.comnih.gov The primary pathway responsible for correcting small, non-helix-distorting base lesions like 8-OHdG is the Base Excision Repair (BER) pathway. mdpi.comnih.govnih.gov

The Base Excision Repair (BER) pathway is a multi-step process that recognizes and removes damaged or modified bases from the DNA. nih.govimrpress.com The process is initiated by a specialized class of enzymes called DNA glycosylases. nih.govimrpress.com

For the removal of 8-oxoguanine (the keto tautomer of 8-OHdG), the key enzyme in mammals is 8-oxoguanine DNA glycosylase 1 (OGG1). wikipedia.orgoup.commdpi.com OGG1 scans the DNA and, upon recognizing the 8-oxoG:C pair, catalyzes the first step of repair. oup.comfrontiersin.org

Key Steps in OGG1-Mediated Base Excision Repair:

Lesion Recognition and Excision: OGG1 identifies the 8-oxoG lesion and flips the damaged base out of the DNA helix and into its active site. mdpi.com It then cleaves the N-glycosidic bond that links the damaged base to the deoxyribose sugar, removing the 8-oxoG and creating an apurinic/apyrimidinic (AP) site. oup.commdpi.com

AP Site Processing: OGG1 is a bifunctional glycosylase, meaning it also possesses a weak AP lyase activity. oup.comresearchgate.net It can cleave the phosphodiester backbone 3' to the AP site. However, this activity is often inefficient, and the primary enzyme responsible for processing the AP site in mammals is AP Endonuclease 1 (APE1). mdpi.com APE1 incises the backbone 5' to the AP site, creating a clean break for the next step.

DNA Synthesis and Ligation: DNA Polymerase β (Pol β) is recruited to the site. It removes the remaining sugar-phosphate remnant and synthesizes a new, correct nucleotide (guanine) into the gap. nih.gov

Final Sealing: The final nick in the DNA backbone is sealed by DNA Ligase, completing the repair process and restoring the original DNA sequence. nih.gov

The efficient removal of 8-oxoG by the BER pathway is critical for preventing mutations and maintaining genomic stability, thereby protecting the cell from the carcinogenic consequences of oxidative damage. nih.govmdpi.com

| Enzyme/Protein | Function in the Repair of 8-oxoguanine |

| 8-oxoguanine DNA glycosylase 1 (OGG1) | Recognizes 8-oxoG and excises the damaged base by cleaving the N-glycosidic bond, creating an AP site. wikipedia.orgoup.commdpi.com |

| AP Endonuclease 1 (APE1) | Cleaves the phosphodiester backbone at the AP site to prepare for DNA synthesis. nih.govmdpi.com |

| DNA Polymerase β (Pol β) | Removes the remaining sugar fragment and inserts the correct nucleotide (guanine). nih.gov |

| DNA Ligase | Seals the final nick in the DNA backbone to complete the repair. nih.gov |

Impact on Gene Expression

The presence of oxidative damage to 2'-deoxyguanosine, resulting in products like 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodGuo), can significantly influence gene expression. nih.govacs.org This is not merely a consequence of DNA damage but can be part of a regulatory mechanism. nih.gov

Research has demonstrated that the formation of 8-oxodGuo in gene promoters can act as a signaling agent for gene activation. biorxiv.org For instance, in rat pulmonary artery endothelial cells under hypoxic conditions, a strong positive correlation was observed between the presence of 8-oxodGuo in promoter regions and the increased expression of over 100 genes. biorxiv.org Similarly, studies on the VEGF gene promoter have shown that the presence of 8-oxodGuo in a guanine-rich, potential G-quadruplex sequence enhances the transcriptional output of a reporter gene by 2.2- to 3.0-fold. biorxiv.org This induction of transcription is dependent on the base excision repair (BER) pathway, specifically involving the enzymes 8-oxoguanine DNA glycosylase (OGG1) and apurinic/apyrimidinic endonuclease 1 (APE1). biorxiv.org

The mechanism involves OGG1 recognizing and excising the 8-oxodGuo, creating an abasic site. biorxiv.org This site facilitates the melting of the DNA duplex, allowing the guanine-rich sequence to form a G-quadruplex structure. APE1 then binds to this structure, leading to the activation of gene expression. biorxiv.org

Furthermore, genome-wide mapping has revealed that guanine oxidation sites are enriched in open chromatin regions and regulatory elements such as promoters, 5' untranslated regions, and CpG islands, further supporting the role of 8-oxodGuo in transcriptional regulation. acs.org In some contexts, however, the accumulation of 8-oxodGuo has been suggested to slightly dampen the transcription activity of RNA polymerase. nih.gov

In gastric carcinoma, increased levels of 8-oxo-dG in DNA are associated with genetic instability, which can affect the normal function of oncogenes and tumor suppressor genes. mdpi.com This is accompanied by an increased expression of DNA repair enzymes, including OGG1, RAD51, MTH1, and MUTYH, in tumor tissues compared to normal tissues, indicating an enhanced DNA repair activity in response to the oxidative damage. mdpi.com

Modulation of 2'-Deoxyguanosine Oxidation Products by Antioxidants

Antioxidants play a critical role in modulating the oxidation of 2'-deoxyguanosine and the resulting products. acs.org Glutathione (B108866), a major low-molecular-weight antioxidant in its reduced (GSH) and oxidized (GSSG) forms, has been shown to significantly influence the products of 2'-deoxyguanosine oxidation by singlet molecular oxygen (¹O₂). nih.gov

Role of Reduced and Oxidized Glutathione in Oxidation Mechanisms

Both reduced glutathione (GSH) and oxidized glutathione (GSSG) can alter the course of 2'-deoxyguanosine oxidation. nih.gov Studies have shown that GSH and GSSG lower oxidative DNA damage in reactions mediated by iron (Fe(II)) and copper (Cu(II)). nih.govoup.com The antioxidant mechanism of GSH and GSSG against metal-mediated oxidative damage appears to involve the coordination of the metal ions. nih.govoup.com

In the presence of Cu(II), GSH can be oxidized to GSSG, suggesting that the antioxidant activity of GSH in this context may be partly due to its conversion to the oxidized form. nih.gov Both GSH (in Cu(II) reactions) and GSSG (in both Fe(II) and Cu(II) reactions) have been shown to lower the levels of reactive oxygen species (ROS) in the bulk solution. nih.gov

The interaction of glutathione with singlet molecular oxygen (¹O₂) in the oxidation of 2'-deoxyguanosine demonstrates a significant shift in the reaction pathway. nih.gov Specifically, glutathione appears to modify the mechanism of dGuo oxidation by ¹O₂ in a way that disfavors the formation of spiroiminodihydantoin nucleosides (dSp). nih.gov

Influence on Spiroiminodihydantoin Nucleosides (dSp) and 8-oxodGuo Levels

The presence of glutathione has a dramatic effect on the relative levels of the two major oxidation products of 2'-deoxyguanosine: 8-oxodGuo and the diastereomers of spiroiminodihydantoin-2'-deoxyribonucleosides (dSp). nih.gov

When 2'-deoxyguanosine is oxidized by singlet oxygen in the presence of GSH, the levels of 8-oxodGuo increase by as much as 100-fold, while the formation of dSp is completely suppressed. nih.gov A similar, though less pronounced, effect is observed with GSSG, which leads to a 2-fold increase in 8-oxodGuo levels and also results in the elimination of dSp formation. nih.gov

Further investigation into the oxidation of 8-oxodGuo itself revealed that both GSH and GSSG prevent its conversion to dSp. researchgate.net This indicates that the accumulation of 8-oxodGuo in the presence of glutathione is due to the inhibition of its subsequent oxidation. researchgate.net

Table 1: Effect of Glutathione on 2'-Deoxyguanosine Oxidation Products This table summarizes the influence of reduced (GSH) and oxidized (GSSG) glutathione on the levels of 8-oxodGuo and dSp when 2'-deoxyguanosine is oxidized by singlet oxygen.

| Condition | Change in 8-oxodGuo Levels | Change in dSp Levels | Reference |

|---|---|---|---|

| Oxidation with ¹O₂ in the presence of GSH | 100-fold increase | Reduced to zero | nih.gov |

| Oxidation with ¹O₂ in the presence of GSSG | 2-fold increase | Reduced to zero | nih.gov |

Role of 2 Deoxyguanosine Monohydrate in Epigenetics and Genomic Stability

Intertwined Roles of DNA Damage and Epigenetic Regulation

Unrepaired or improperly repaired 8-oxodG is classically associated with genomic instability and cancer. nih.govnih.govnovanet.ca However, recent studies have demonstrated that this oxidized nucleoside also functions in the epigenetic control of gene expression. nih.govnih.govnovanet.ca This dual function highlights a sophisticated biological system where a DNA lesion can also serve as a regulatory signal. The accumulation of 8-oxodG is not random; it is enriched in specific genomic regions, including promoters and enhancers, suggesting a functional role in these areas. nih.govoup.com The cellular response to 8-oxodG—whether it is repaired, leading to epigenetic modulation, or left unrepaired, leading to mutations—is critical in determining cell fate.

The function of 8-oxodG as an epigenetic-like marker is supported by its ability to modulate gene expression. nih.govmdpi.com Several mechanisms have been proposed for this regulatory role. One key mechanism involves the Base Excision Repair (BER) pathway, which is responsible for fixing 8-oxodG. researchgate.net The recruitment of BER enzymes, such as 8-oxoguanine DNA glycosylase (OGG1), to sites of 8-oxodG can stimulate transcription. nih.govmdpi.com

Research has shown that the formation of 8-oxodG within G-quadruplex structures, which are prevalent in gene promoter regions, is important for epigenetic gene regulation. nih.govmdpi.com This modification can alter the local DNA structure, influencing the binding of transcription factors and the recruitment of the transcriptional machinery, ultimately leading to an increase in the transcription levels of the associated gene. nih.govmdpi.com The accumulation of 8-oxodG at promoters has been shown to correlate with RNA Polymerase II occupancy and nascent transcription, further supporting its active role in gene expression processes. nih.gov

The presence of 8-oxodG can either activate or repress transcription, depending on the genomic context. mdpi.com For instance, the deliberate introduction of 8-oxodG into the promoter regions of genes like VEGF has been shown to activate their transcription. mdpi.com Conversely, its presence in other contexts can lead to the suppression of gene expression. researchgate.net

However, the failure to properly repair 8-oxodG is a significant source of genomic instability. nih.govresearchgate.net Incomplete or uncoordinated BER activity can lead to an accumulation of repair intermediates, such as single-strand breaks (SSBs). nih.gov These SSBs can be converted into more deleterious double-strand breaks (DSBs), particularly during DNA replication. nih.govoup.com The accumulation of 8-oxodG at specific genomic loci is associated with the activation of the DNA damage response (DDR) and the formation of DSBs, which are serious threats to genome integrity. nih.govnih.gov

Table 1: Research Findings on the Dual Role of 8-oxodG

| Research Finding | Implication | Genomic Context | Key Proteins Involved |

|---|---|---|---|

| Accumulation of 8-oxodG at promoters correlates with transcription. nih.gov | Epigenetic Regulation | Promoters | OGG1, RNA Polymerase II |

| 8-oxodG within G-quadruplexes can increase transcription levels. nih.govmdpi.com | Epigenetic Regulation | G-quadruplex sequences | OGG1, APE1 |

| Unrepaired 8-oxodG leads to the formation of SSBs and DSBs. nih.govoup.com | Genomic Instability | Genome-wide | BER pathway enzymes |

| Oxidized promoters are associated with translocation breakpoints in cancer. nih.govoup.com | Genomic Instability | Promoters | XRCC4 |

| 8-oxodG mispairs with deoxyadenosine (B7792050) during replication. researchgate.netnih.gov | Genomic Instability (Mutagenesis) | Replication forks | DNA Polymerases |

8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) as an Epigenetic Signal

Molecular Models for Genome Instability Induction

The role of 8-oxodG as a driver of genomic instability stems from its properties as a pre-mutagenic lesion and its capacity to generate strand breaks during its processing by cellular repair machinery. nih.govnih.govnovanet.ca

8-oxodG is considered a potent pre-mutagenic lesion because of its ambiguous base-pairing properties. nih.govbsb-muenchen.de While it can form a standard Watson-Crick base pair with 2'-deoxycytidine, it can also adopt a syn conformation. researchgate.net This alternative conformation allows 8-oxodG to form a Hoogsteen base pair with 2'-deoxyadenosine (B1664071) (dA). researchgate.netnih.govoup.com

During DNA replication, if a DNA polymerase encounters an unrepaired 8-oxodG in the template strand, it can erroneously insert a dA opposite the lesion. nih.govmdpi.com If this 8-oxodG:dA mispair is not corrected before the next round of replication, it will result in a permanent G:C to T:A transversion mutation, a common type of mutation found in human cancers. mdpi.comnih.gov This process is a direct mechanism by which a single oxidized guanine (B1146940) base can lead to a permanent change in the genetic code. researchgate.net

The accumulation of 8-oxodG is a hallmark of oxidative stress and has been linked to carcinogenesis. nih.govresearchgate.net Genome-wide mapping studies have revealed that promoters containing high levels of 8-oxodG are characterized by features of genomic instability and are significantly associated with translocation breakpoints found in breast cancer. nih.govoup.com

A proposed molecular model suggests that 8-oxodG, acting as an epigenetic signal, can initiate a cascade of events leading to large-scale genomic rearrangements like translocations and deletions. nih.govnih.govnovanet.ca The incomplete repair of 8-oxodG can lead to the formation of persistent SSBs and DSBs. nih.govoup.com These breaks in the DNA backbone are obligatory intermediates for chromosomal translocations and deletions, which are major drivers of cancer development and progression. nih.gov Therefore, the dual role of 8-oxodG as both a mutagenic lesion and a signal that can trigger DNA breaks provides a direct link between oxidative DNA damage and the genomic instability characteristic of cancer. nih.govresearchgate.net

Research Applications of 2 Deoxyguanosine Monohydrate and Its Analogues

Applications in Genetic Research and Molecular Biology Techniques

2'-Deoxyguanosine (B1662781) monohydrate is a fundamental purine (B94841) nucleoside, a critical component of deoxyribonucleic acid (DNA). medchemexpress.comnih.gov Its structure, comprising a guanine (B1146940) base linked to a deoxyribose sugar, allows it to be a primary building block for genetic material. chemimpex.com This inherent role makes it indispensable in numerous genetic research and molecular biology applications. chemimpex.com

2'-Deoxyguanosine monohydrate is a cornerstone for the chemical synthesis of DNA. chemimpex.com In the laboratory, researchers utilize it to construct custom DNA sequences, known as oligonucleotides. chemimpex.com These synthetic DNA strands are crucial for a vast array of research applications. The most common method for this synthesis is the phosphoramidite (B1245037) method, where 2'-deoxyguanosine, along with the other three nucleosides, is chemically modified into a phosphoramidite derivative. oup.comtcichemicals.com This derivative is then used in automated DNA synthesizers to build oligonucleotides one base at a time. nih.gov The ability to synthesize specific DNA sequences enables the creation of primers for sequencing and PCR, probes for detecting specific DNA or RNA sequences, and even entire synthetic genes. chemimpex.com

In molecular biology, 2'-deoxyguanosine is essential for techniques that involve DNA replication in vitro, most notably the Polymerase Chain Reaction (PCR). chemimpex.com For PCR, 2'-deoxyguanosine is used in its triphosphate form, 2'-deoxyguanosine 5'-triphosphate (dGTP). biosynth.commedchemexpress.com dGTP serves as a substrate for DNA polymerase, the enzyme that synthesizes new DNA strands. biosynth.com During the PCR process, the polymerase incorporates dGTP, along with dATP, dCTP, and dTTP, into the growing DNA chain, allowing for the exponential amplification of a specific DNA segment. medchemexpress.com This makes 2'-deoxyguanosine a vital reagent for genetic engineering, diagnostics, and forensic science. chemimpex.com Similarly, in molecular cloning, dGTP is required for various steps that involve DNA synthesis, such as creating complementary DNA (cDNA) from an RNA template via reverse transcription. biosynth.com

This compound and its derivatives are utilized in studies focusing on gene expression and regulation. chemimpex.com Understanding the mechanisms that control genes is fundamental to genetics, and this nucleoside plays a role in elucidating these processes. chemimpex.com For instance, oxidative damage to DNA can generate derivatives like 8-oxo-2'-deoxyguanosine (8-oxodG), which can impact gene expression and is studied as a biomarker for oxidative stress. medchemexpress.commdpi.com The presence of such modified bases in DNA can lead to mutations or alter the binding of regulatory proteins, thereby affecting how genes are turned on or off. medchemexpress.com Researchers also study the incorporation and repair of these analogues to understand DNA damage response pathways and their influence on the stability of the genome and the regulation of gene activity. tandfonline.com

PCR (Polymerase Chain Reaction) and Molecular Cloning

Development of Nucleoside Analogues for Therapeutic Agents

The structural similarity of synthetic analogues to natural nucleosides like 2'-deoxyguanosine allows them to be mistaken by cellular or viral enzymes and incorporated into DNA or RNA. wikipedia.orgresearchgate.net This mimicry is the basis for their use as therapeutic agents, as their incorporation often disrupts nucleic acid synthesis, leading to chain termination or dysfunctional genetic material. wikipedia.orglibretexts.org

Analogues of 2'-deoxyguanosine are a major class of antiviral drugs. chemimpex.com A primary mechanism of action involves the inhibition of viral DNA synthesis. libretexts.org These analogues are typically administered as prodrugs and are phosphorylated to their active triphosphate form within the host cell. Viral enzymes, such as viral thymidine (B127349) kinase, often perform the initial phosphorylation step more efficiently than host cell enzymes, providing a degree of selectivity. asm.orgnih.gov Once activated, the analogue triphosphate competes with the natural dGTP for incorporation into the replicating viral DNA by the viral DNA polymerase. nih.govnih.gov The incorporation of the analogue, which often lacks the necessary 3'-hydroxyl group, results in the termination of the growing DNA chain, thereby halting viral replication. libretexts.org

Prominent examples include:

Acyclovir : A guanosine (B1672433) analogue widely used against herpes simplex virus (HSV) infections. libretexts.org It is selectively phosphorylated by HSV's thymidine kinase and, once incorporated, terminates the viral DNA chain. nih.gov

Ganciclovir : A synthetic analogue of 2'-deoxyguanosine used to treat cytomegalovirus (CMV) infections, particularly in immunocompromised individuals. libretexts.org

Carbocyclic analogue of 2'-deoxyguanosine : This analogue has shown potent inhibition of Hepatitis B Virus (HBV) replication. nih.govnih.gov It acts as a competitive inhibitor for dGTP with the HBV polymerase, showing a significantly lower inhibition constant (Ki) for the viral polymerase compared to the human polymerase, allowing for preferential inhibition of viral replication. nih.gov Studies in duck hepatitis B virus (DHBV) models demonstrated that a single treatment could block viral DNA synthesis for at least eight days. nih.govpsu.edu

| Compound | CMV Isolate | Inhibitory Dose (µg/ml) |

|---|---|---|

| 2'-nor-2'-deoxyguanosine (2'NDG) | AD169 | 1.0 |

| Acyclovir (ACV) | AD169 | >100 |

| 2'-nor-2'-deoxyguanosine (2'NDG) | Towne | 1.0 |

| Acyclovir (ACV) | Towne | >100 |

| 2'-nor-2'-deoxyguanosine (2'NDG) | Davis | 0.8 |

| Acyclovir (ACV) | Davis | >100 |

| 2'-nor-2'-deoxyguanosine (2'NDG) | AIDS-O.C. | 0.1 |

Nucleoside analogues derived from 2'-deoxyguanosine are also a cornerstone of cancer chemotherapy. chemimpex.comnih.gov Their therapeutic effect relies on their ability to interfere with DNA synthesis and repair, processes that are highly active in rapidly proliferating cancer cells. medchemexpress.com

The mechanisms of action for these anticancer agents are varied:

Inhibition of DNA Synthesis : Similar to their antiviral counterparts, these analogues, after conversion to their triphosphate form, can be incorporated into the DNA of cancer cells, leading to chain termination or dysfunctional DNA, which triggers apoptosis (programmed cell death). nih.govnih.gov For example, N2-(p-n-butylphenyl)-2'-deoxyguanosine (BuPdG) was shown to inhibit DNA synthesis in HeLa cancer cells. nih.gov

Targeting Telomerase : Many cancer cells achieve immortality by expressing the enzyme telomerase, which maintains the length of telomeres at the ends of chromosomes. The analogue 6-thio-2'-deoxyguanosine (B1664700) (THIO) is specifically recognized and incorporated into telomeres by telomerase. aacrjournals.orgbiorxiv.org This modification leads to telomere dysfunction and triggers rapid cell death, but only in telomerase-positive cancer cells, sparing most normal cells. aacrjournals.org THIO has demonstrated efficacy in glioma cell lines, including those resistant to standard therapies, and has been shown to reduce tumor growth in xenograft models. nih.govnih.gov

Exploiting Specific Genetic Defects : Some analogues are effective against cancers with specific deficiencies in DNA repair pathways. The oxidized derivative 8-oxo-7,8-dihydro-2'-deoxyguanosine (oh(8)dG) is selectively cytotoxic to cancer cells that lack the OGG1 DNA repair enzyme. nih.gov In these cells, the analogue is incorporated into DNA, and the cell's inability to repair this lesion leads to cell cycle arrest and apoptosis. nih.gov

| Compound | Cell Line | IC50 (µM) | Source |

|---|---|---|---|

| 2'-Deoxyguanosine | HL-60 (Leukemia) | 50 | medchemexpress.com |

| 2'-Deoxyguanosine | K562 (Leukemia) | 80 | medchemexpress.com |

| N2-(p-n-butylphenyl)-2'-deoxyguanosine (BuPdG) | HeLa (Cervical Cancer) | 25 | nih.gov |

| 2-(p-n-butylanilino)-2'-deoxyadenosine (BuAdA) | HeLa (Cervical Cancer) | 1 | nih.gov |

Immunosuppressive Agents

2'-Deoxyguanosine and its analogues have been a focal point in the development of immunosuppressive agents, primarily due to their selective effects on lymphocyte populations. The rationale for this application stems from the observation of inherited deficiencies of the enzyme purine nucleoside phosphorylase (PNP), which leads to a severe depletion of T-lymphocytes. nih.gov This is mediated by the substrate of PNP, 2'-deoxyguanosine. nih.gov

The mechanism of T-cell-selective toxicity involves the conversion of 2'-deoxyguanosine to deoxyguanosine triphosphate (dGTP), which accumulates and inhibits ribonucleotide reductase, thereby impeding DNA synthesis. nih.govncats.io This selective action has prompted the development of PNP inhibitors to be used as T-cell-selective immunosuppressive agents. nih.govnih.gov For instance, the combination of a PNP inhibitor like 8-aminoguanosine (B66056) with 2'-deoxyguanosine markedly potentiates the toxicity towards T-lymphoblasts. nih.gov

Analogues of 2'-deoxyguanosine also exhibit immunosuppressive properties. 8-oxo-2'-deoxyguanosine (8-oxo-dG) has been shown to suppress allergy-induced inflammation and lung tissue remodeling in mice by inactivating Rac, a key signaling protein in inflammatory responses. nih.gov Furthermore, 6-thio-2'-deoxyguanosine, a thiopurine analogue, is thought to contribute to immunosuppression by blocking GTPase Rac1 signaling, which suppresses pro-inflammatory T-cell responses. biorxiv.org The use of acyclic nucleoside analogues of 2'-deoxyguanosine, such as ganciclovir, is also established in managing conditions like post-transplant lymphoproliferative disease (PTLD) by inhibiting viral replication in immunocompromised patients. medscape.com

Studies on Specific Cellular Processes

The unique biological activities of this compound and its derivatives have made them valuable tools for investigating fundamental cellular processes.

Inhibition of DNA Synthesis in Human Cells

2'-Deoxyguanosine is a potent inhibitor of DNA synthesis in mammalian cells. ncats.io Its inhibitory effect is primarily mediated by the accumulation of its phosphorylated form, deoxyguanosine triphosphate (dGTP), which acts as a feedback inhibitor of ribonucleotide reductase. ncats.io This enzyme is crucial for the production of deoxyribonucleotides required for DNA replication.

Various analogues of 2'-deoxyguanosine have been synthesized and studied for their enhanced inhibitory effects on DNA synthesis. For example, the carbocyclic analogue of 2'-deoxyguanosine (2'-CDG) is a strong inhibitor of hepatitis B virus (HBV) DNA synthesis. nih.gov N2-substituted analogues, such as N2-(p-n-butylphenyl)-2'-deoxyguanosine (BuPh-dGuo), have been shown to be potent inhibitors of isolated mammalian DNA polymerase alpha. nih.gov However, their effectiveness in whole cells can be limited by factors other than cell permeability. nih.gov

Studies on N2-alkyldG lesions, which are forms of DNA damage, have shown that the size of the alkyl group can affect the efficiency and fidelity of DNA replication in human cells. nih.govnih.govacs.org While replication can proceed past these lesions, certain translesion synthesis (TLS) polymerases are required to ensure accuracy. nih.govnih.govacs.org The oxidative damage product, 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), is a premutagenic lesion that can accumulate at DNA replication origins. ilo.org

Inhibition of Clonogenic Growth in Leukemia Cells

2'-Deoxyguanosine has demonstrated significant inhibitory effects on the clonogenic growth of various leukemia cell lines. caymanchem.commedkoo.commedchemexpress.com This has made it a subject of interest in cancer research.

| Cell Line | IC50 Value | Reference |

| HL-60 (promyelocytic leukemia) | 80 µM | caymanchem.comchemdad.com |

| K562 (chronic myelogenous leukemia) | 100 µM | caymanchem.comchemdad.com |

At a concentration of 50 µM, 2'-deoxyguanosine inhibits the growth of MOLT-4 T cells by 99.8% and MGL-8 B cells by 68.3%. caymanchem.comchemdad.com This selective toxicity towards T-cells is a key aspect of its activity. caymanchem.com The mechanism behind this inhibition is linked to the accumulation of dGTP in T-lymphoblasts, while in B-lymphoblastoid cell lines, toxicity is associated with an increase in guanosine triphosphate (GTP) levels. nih.gov

Analogues such as 6-thio-2'-deoxyguanosine are being explored for their anti-tumor activity in cancers like gliomas, where they can induce DNA damage and inhibit telomere maintenance. biorxiv.orgnih.gov Unstimulated natural killer (NK) cells have also been shown to inhibit the clonogenic growth of fresh leukemic cells, a process that can be enhanced by interleukin-2 (B1167480) (IL-2). nih.gov

Effects on Cell Division and Cytokinesis

2'-Deoxyguanosine has been identified as a potent inhibitor of cell division, with specific effects on mitosis and cytokinesis. caymanchem.commedchemexpress.comnordicbiosite.com In HeLa cells, 2mM deoxyguanosine has been shown to inhibit entry into mitosis and cause a delay or arrest in metaphase. aacrjournals.org

A key indicator of its effect on cytokinesis is the increase in the number of binucleated cells. caymanchem.comchemdad.com This phenomenon suggests that while nuclear division (karyokinesis) may proceed, the final separation of the cytoplasm (cytokinesis) is inhibited. Studies in plant cells, specifically in Allium sativum meristems, have also demonstrated that deoxyguanosine is a potent inhibitor of cytokinesis. caymanchem.com Failures during mitosis or cytokinesis can lead to cells with abnormal numbers of chromosomes, a state known as aneuploidy. nih.gov

Impact on Mitochondrial DNA Copy Number in Mutant Organisms

This compound has been utilized as a research tool to investigate the regulation of mitochondrial DNA (mtDNA). chemdad.comsigmaaldrich.com Specifically, it has been used as a nucleoside supplement to study its effect on the mtDNA copy number in zebrafish that are mutant for the gene deoxyguanosine kinase (dguok). chemdad.comsigmaaldrich.com

The mitochondrial genome is particularly susceptible to oxidative stress due to the lack of protective histones and efficient DNA repair mechanisms. medcraveonline.com Oxidative damage to DNA can be measured by the presence of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG). medcraveonline.comspandidos-publications.com Several studies have found a positive correlation between the levels of 8-OHdG and mtDNA copy number in various cells and tissues. medcraveonline.comnih.govfrontiersin.org In a study on a Chinese population, the association between leukocyte mtDNA copy number and non-alcoholic fatty liver disease was found to be mediated by high levels of 8-oxo-dG. nih.govfrontiersin.org This suggests that an increase in mtDNA copy number may be a compensatory response to mitochondrial damage and oxidative stress. frontiersin.org

Use as a Nucleoside Supplement in Tissue Culture

This compound is a common supplement in mammalian cell culture media for various research purposes. sigmaaldrich.comsigmaaldrich.com Its primary function is to serve as a precursor for the synthesis of deoxyguanosine triphosphate (dGTP), a necessary building block for DNA synthesis by DNA polymerases and reverse transcriptases. chemdad.comsigmaaldrich.com

It has been used in tissue culture medium for the synthesis of deoxyribonucleotide triphosphates (dNTPs). chemdad.comsigmaaldrich.com Another specific application is its use in RPMI-1640 medium to eliminate endogenous thymocytes. chemdad.comsigmaaldrich.com Furthermore, this compound has been employed in stromal cell purification protocols. chemdad.comsigmaaldrich.com

Advanced Analytical Methodologies for 2 Deoxyguanosine Monohydrate and Its Derivatives

Quantification of 2'-Deoxyguanosine (B1662781) and its Oxidized Products

The accurate measurement of 2'-deoxyguanosine and its oxidized derivatives is crucial for assessing oxidative DNA damage. nih.govnih.gov Various analytical methods have been established, with high-performance liquid chromatography and mass spectrometry being the cornerstones of this field.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of 2'-deoxyguanosine and its oxidized products. nih.govmdpi.com HPLC methods, often coupled with electrochemical detection (ECD) or ultraviolet (UV) detection, provide high selectivity and sensitivity for these analyses. mdpi.comoup.com

For the analysis of oxidized nucleosides, a common approach involves the enzymatic digestion of DNA into its constituent nucleosides, followed by HPLC separation. nih.gov The separation is typically achieved using reversed-phase columns, which effectively resolve the various nucleosides based on their polarity. nih.govacs.org For instance, a C18 reversed-phase HPLC column can be used to separate 2'-deoxyguanosine and its oxidation products, with mobile phases often consisting of an aqueous buffer and an organic modifier like acetonitrile. rsc.org The retention times of the compounds are characteristic, allowing for their identification and quantification. nih.gov

To enhance sensitivity, especially for trace amounts of oxidized products, methods like ³H-postlabeling can be employed. This involves the acetylation of the oxidized nucleosides with tritiated acetic anhydride (B1165640) after HPLC separation, followed by a second round of HPLC for quantitative analysis of the radiolabeled acetates. nih.gov

However, the analysis of urinary 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) can be challenging due to the presence of interfering substances. oup.com To overcome this, solid-phase extraction (SPE) procedures are often used to purify the sample before HPLC analysis. oup.comakjournals.com A combination of C18 and strong cation-exchange (SCX) columns can effectively remove major interfering substances, allowing for a clean chromatogram and accurate quantification by HPLC-ECD. oup.com

Table 1: HPLC Parameters for 2'-Deoxyguanosine and Oxidized Products Analysis An interactive data table will be available here in a future update.

| Parameter | Method 1: Oxidized DNA Analysis rsc.org | Method 2: Urinary 8-OHdG Analysis oup.com | Method 3: Dual HPLC for Oxidation Products acs.org |

| Column | C18 reversed-phase (250 x 4.6 mm, 5 µm) | Develosil C30 (3 µm) | C18 reversed-phase (initial); Hypercarb (void volume) |

| Mobile Phase A | 10 mM NH₄OAc (pH 7.0) in ddH₂O | Not specified | 10 mM NH₄OAc (pH 7.0) |

| Mobile Phase B | CH₃CN | Not specified | CH₃CN |

| Flow Rate | 1 mL/min | 0.8 mL/min | 1 mL/min |

| Detection | UV Absorbance at 240 nm | Electrochemical Detector (ECD) | UV Absorbance at 240 nm |

| Gradient | Linear gradient from 1% to 10% B, then to 65% B | Not specified | Linear gradient from 1% to 10% B |

| Sample Preparation | Enzymatic digestion | Solid-phase extraction (C18 and SCX) | Oxidation reaction followed by direct injection |

Mass Spectrometry (MS) and LC/MS/MS

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC) as LC-MS/MS, has become the gold standard for the quantification of 2'-deoxyguanosine and its oxidized products due to its superior sensitivity and selectivity. akjournals.comnasa.gov This technique allows for the accurate measurement of these compounds even at very low concentrations in complex biological samples like urine and DNA hydrolysates. nih.govfabad.org.tr

LC-MS/MS methods typically utilize a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. nasa.govfabad.org.tr This mode provides high specificity by monitoring a specific precursor ion to product ion transition for the analyte of interest. nasa.gov For example, the transition of m/z 284 to 168 is commonly used for 8-OHdG. nasa.gov The use of stable isotope-labeled internal standards, such as [¹⁵N₅]8-OHdG, is crucial for accurate quantification, as it corrects for variations in sample preparation and instrument response. nasa.govfabad.org.tr

Different chromatographic techniques can be employed with MS. While reversed-phase LC is common, hydrophilic interaction chromatography (HILIC) has been shown to offer enhanced sensitivity for the analysis of polar compounds like 8-OHdG. nii.ac.jp A HILIC-MS/MS method demonstrated a significantly lower detection limit for 8-OHdG compared to conventional reversed-phase methods. nii.ac.jp

The ionization source is another critical component. Electrospray ionization (ESI) in the positive ion mode is frequently used for the analysis of these nucleosides. rsc.orgfabad.org.tr

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for the quantification of 2'-deoxyguanosine and its oxidized products. nih.govnih.gov This technique relies on the use of a stable isotope-labeled analog of the analyte as an internal standard. nih.gov The isotopically labeled standard is added to the sample at the beginning of the analytical procedure, and it behaves identically to the endogenous analyte during extraction, purification, and ionization. nih.gov

By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled standard, precise and accurate quantification can be achieved, as this ratio is independent of sample loss during preparation and variations in instrument response. nih.govnih.gov LC/IDMS with selected ion monitoring (SIM) is well-suited for the identification and quantification of 8-OH-dGuo in DNA at both background and damaged levels. nih.govnih.gov This method has been shown to be sensitive enough to detect approximately five lesions per 10⁶ DNA bases using as little as 2 µg of DNA. nih.govnih.gov

The use of IDMS is not limited to LC-MS. Gas chromatography/isotope-dilution mass spectrometry (GC/IDMS) has also been successfully employed for the measurement of 8-OH-dGuo, yielding results comparable to those obtained by LC/IDMS. nih.govnist.gov

High-resolution mass spectrometry (HRMS), particularly utilizing Orbitrap technology, has revolutionized the field of DNA adductomics. acs.orgacs.org HRMS provides highly accurate mass measurements, which significantly improves the resolving power to detect and identify DNA adducts in complex biological mixtures. acs.org This high mass accuracy allows for the precise determination of the elemental composition of the adducts, aiding in their structural elucidation. acs.orgacs.org

A powerful strategy in HRMS-based adductomics is the use of data-dependent acquisition methods that trigger MS³ fragmentation upon the neutral loss of the 2'-deoxyribose moiety (116.0474 Da). acs.orgnih.gov This approach provides a high degree of specificity for identifying DNA adducts. acs.org The MS³ fragmentation spectrum provides additional structural information about the adducted base. nih.gov

This untargeted approach allows for the screening of both known and unknown DNA adducts in a single analysis, providing a comprehensive profile of DNA damage. acs.orgre-place.be Researchers have developed in-house databases of known DNA adducts to facilitate the identification of detected species. re-place.be This methodology has been applied to various biological samples, including liver tissue, to characterize a wide range of DNA modifications. acs.orgoup.com

Table 2: Comparison of Mass Spectrometry Techniques for 2'-Deoxyguanosine Derivative Analysis An interactive data table will be available here in a future update.

| Technique | Principle | Key Advantages | Typical Application |

| LC/MS/MS (MRM) | Monitors specific precursor-to-product ion transitions. nasa.govfabad.org.tr | High sensitivity and selectivity for targeted analysis. akjournals.comnasa.gov | Quantification of known oxidized nucleosides (e.g., 8-OHdG) in urine and DNA. fabad.org.tracs.org |

| Isotope Dilution MS (IDMS) | Uses a stable isotope-labeled internal standard for quantification. nih.govnih.gov | High accuracy and precision, corrects for sample loss and matrix effects. nih.govnih.gov | Accurate quantification of 8-OHdG in DNA and other biological samples. nih.govnist.gov |

| High-Resolution MS (HRMS) | Provides highly accurate mass measurements. acs.orgacs.org | Enables untargeted screening for unknown DNA adducts and determination of elemental composition. acs.orgre-place.be | DNA adductomics studies to identify a broad spectrum of DNA modifications. acs.orgnih.gov |

Isotope Dilution Mass Spectrometry (IDMS) for Accurate Quantification

Biomarker Analysis of Oxidative Stress

Oxidative stress, an imbalance between the production of reactive oxygen species and the body's ability to detoxify them, can lead to damage of cellular components, including DNA. mdpi.com The measurement of specific products of DNA oxidation serves as a valuable tool for assessing the level of oxidative stress in biological systems. nih.govnih.gov

Measurement of 8-OHdG in DNA and Urine

8-hydroxy-2'-deoxyguanosine (8-OHdG), also known as 8-oxo-7,8-dihydro-2'-deoxyguanosine, is one of the most predominant and widely studied biomarkers of oxidative DNA damage. nih.govmdpi.com It is formed when hydroxyl radicals attack the C8 position of guanine (B1146940) in DNA. Following DNA repair, 8-OHdG is excised and excreted in the urine, making urinary levels of 8-OHdG a non-invasive indicator of whole-body oxidative stress. mdpi.comfiu.edu

The analysis of 8-OHdG in both DNA and urine provides crucial information about the extent of oxidative damage. nih.govnih.gov The most reliable and widely accepted methods for its quantification are based on chromatography, particularly HPLC with electrochemical detection (HPLC-ECD) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govfiu.edu

HPLC-ECD offers high sensitivity and selectivity for 8-OHdG measurement. mdpi.com For DNA analysis, the sample is first hydrolyzed enzymatically to release the nucleosides, which are then separated by HPLC and detected electrochemically. semanticscholar.org For urinary analysis, a pre-purification step using solid-phase extraction is often necessary to remove interfering compounds. mdpi.comoup.com

LC-MS/MS is considered the gold standard for 8-OHdG analysis due to its superior specificity and accuracy. fiu.eduopenaccesspub.org The use of isotope dilution, with a stable isotope-labeled internal standard like [¹⁵N₅]8-OHdG, is essential for precise quantification. nih.govsfrbm.org This approach has been successfully applied to measure 8-OHdG in both DNA and urine samples from various populations and experimental settings. nih.govtjoddergisi.org

While enzyme-linked immunosorbent assays (ELISAs) are also available for 8-OHdG measurement and offer high throughput, they have been criticized for variability and discrepancies with chromatographic methods. openaccesspub.orgresearchgate.net Therefore, chromatographic techniques, especially LC-MS/MS, are preferred for accurate and reliable quantification of this critical biomarker of oxidative stress. nih.govfiu.edu

Factors Influencing 8-OHdG Levels

8-hydroxy-2'-deoxyguanosine (8-OHdG) is a widely recognized and sensitive biomarker for measuring oxidative DNA damage resulting from the action of reactive oxygen species (ROS) on guanine bases within DNA. rupahealth.comathenslab.gr Following oxidative damage, DNA repair mechanisms excise the oxidized nucleoside, which is then excreted in the urine, allowing for non-invasive assessment of systemic oxidative stress. athenslab.grnih.gov However, the interpretation of 8-OHdG levels is complex, as they are influenced by a multitude of endogenous and exogenous factors. rupahealth.comsums.ac.ir

Numerous studies have identified significant associations between 8-OHdG levels and various lifestyle, environmental, and demographic factors. Lifestyle choices such as smoking and alcohol consumption are well-documented to increase urinary 8-OHdG levels. rupahealth.comnih.govnih.gov Diet also plays a crucial role; for instance, low intake of antioxidant-rich foods and higher meat consumption have been linked to elevated 8-OHdG. nih.govnordiclabs.com Conversely, factors like a high body mass index (BMI) have shown a negative correlation with urinary 8-OHdG in some studies. nih.govnih.gov

Environmental and occupational exposures are significant contributors to oxidative stress and, consequently, 8-OHdG levels. Exposure to ionizing radiation, hazardous materials like asbestos, heavy metals (manganese, chromium), and various industrial chemicals (benzene, toluene, styrene) is associated with increased 8-OHdG. athenslab.grsums.ac.irnordiclabs.com Work-related factors, including long working hours and shift work, have also been shown to elevate these levels. nih.govnih.gov

Demographic characteristics such as age and sex are also determinants, with studies indicating that 8-OHdG levels tend to increase with age and are often higher in males compared to females. rupahealth.comnih.govsums.ac.ir Furthermore, elevated 8-OHdG is linked to a wide array of pathological conditions. It is considered a risk factor for various cancers, including those of the breast, bladder, and prostate. rupahealth.comathenslab.grnordiclabs.com Increased levels are also found in patients with cardiovascular diseases, diabetes, hypertension, and neurodegenerative disorders like Alzheimer's and Parkinson's disease. nordiclabs.comresearchgate.netnih.govdovepress.com Inflammatory diseases such as rheumatoid arthritis, pancreatitis, and chronic hepatitis also show a correlation with higher 8-OHdG concentrations. nordiclabs.com

| Category | Factor | Effect on 8-OHdG Levels | References |

|---|---|---|---|

| Lifestyle | Smoking | Increase | rupahealth.comnih.govnih.gov |

| Alcohol Consumption | Increase | rupahealth.comnih.govnih.gov | |

| Diet (e.g., low antioxidants, high meat intake) | Increase | nih.govnordiclabs.com | |

| Body Mass Index (BMI) | Negative correlation observed in some studies | nih.govnih.gov | |

| Physical Exercise | Moderate exercise may decrease levels | nih.gov | |

| Environmental & Occupational | Ionizing Radiation | Increase | athenslab.grsums.ac.ir |

| Pollutants (e.g., asbestos, heavy metals, diesel exhaust) | Increase | athenslab.grnordiclabs.com | |

| Long Working Hours / Shift Work | Increase | nih.govnih.gov | |

| Exposure to Cooking Oil Fumes | Increase | nih.gov | |

| Demographic | Age | Increase | rupahealth.comsums.ac.ir |

| Gender | Higher in males | rupahealth.comnih.govsums.ac.ir | |

| Disease States | Cancer (Breast, Bladder, Prostate, etc.) | Increase | rupahealth.comathenslab.grnordiclabs.com |

| Cardiovascular Diseases & Hypertension | Increase | nih.govmdpi.com | |

| Diabetes Mellitus | Increase | nordiclabs.comresearchgate.net | |

| Neurodegenerative & Inflammatory Diseases | Increase | nordiclabs.comdovepress.com |

Spectroscopic and Computational Studies

Advanced analytical techniques, particularly the combination of spectroscopy and computational chemistry, have been instrumental in elucidating the intrinsic properties of 2'-deoxyguanosine and its hydrated forms. Methods such as laser desorption combined with supersonic jet-cooling allow for the formation of isolated, cold clusters of the nucleoside and its hydrates in the gas phase. psu.edunih.gov

Subsequent analysis using techniques like IR-UV double resonance spectroscopy provides detailed vibrational spectra of these clusters. psu.eduresearchgate.net These experimental spectra, when compared with theoretical calculations, enable the precise structural assignment of different isomers. psu.edu For dihydrated 2'-deoxyguanosine, for example, studies have identified and assigned two distinct structural isomers where the guanine moiety is in the keto tautomeric form, which theoretical calculations confirm as the lowest-energy structures. nih.govresearchgate.net These methodologies are crucial for understanding the microscopic hydrogen-bonding interactions that govern the structure and stability of nucleosides. psu.edu

Theoretical Studies on Hydration and Fluorescence

Theoretical approaches, such as Density Functional Theory (DFT), are powerful tools for investigating the hydration and electronic properties of 2'-deoxyguanosine at a molecular level. researchgate.net Computational studies on mono- and dihydrated clusters of 2'-deoxyguanosine (2'-dG) have been compared with those of guanosine (B1672433) (Gs) to understand the structural role of the 2'-hydroxy group present in RNA but absent in DNA. psu.edunih.gov Research indicates that for monohydrated clusters, the structures are very similar for both 2'-dG and Gs, suggesting the absence of the 2'-OH group has no significant influence at this level of hydration. nih.govresearchgate.net However, for dihydrated clusters, the presence of the 2'-OH group in guanosine appears to stabilize specific hydrate (B1144303) structures that involve the sugar group, a feature not seen in 2'-deoxyguanosine. psu.edunih.gov

Q & A

Basic Research Questions

Q. How should 2'-Deoxyguanosine monohydrate be stored to maintain stability, and what protocols ensure its integrity in aqueous solutions?

- Methodological Answer :

- Storage : Store as a solid at room temperature under desiccating conditions to prevent hydration/dehydration cycles. For long-term stability (>12 months), aliquot stock solutions in tightly sealed vials at -20°C .

- Solution Preparation : Dissolve in DMSO (up to 90 mg/mL at 25°C) for immediate use. If preparing stock solutions in advance, aliquot and freeze at -20°C; avoid repeated freeze-thaw cycles (use within 1 month). Equilibrate frozen aliquots to room temperature for ≥1 hour before use .

Q. What experimental considerations are critical for achieving >98% purity in synthetic this compound?

- Methodological Answer :

- Synthesis : Use bromination at the C8 position followed by silylation of 3′-OH and 5′-OH groups to protect reactive sites. The Mitsunobu reaction selectively protects the O6-carbonyl as a benzyl ether, and dimethoxytrityl (DMTr) protects the N2-amine, ensuring high-yield (>51%) synthesis of derivatives .

- Purification : Employ reversed-phase HPLC with a C18 column and 50 mM ammonium formate buffer (pH 4.6) with a 0–5% acetonitrile gradient. Monitor purity via UV absorbance at 254 nm .

Advanced Research Questions

Q. How does this compound interact with HDAC2, and what therapeutic implications does this hold for autism spectrum disorder (ASD)?

- Methodological Answer :

- Binding Interactions : Molecular docking studies reveal strong interactions with HDAC2 residues (His146, Gly306, Asp181, Tyr308), with binding energies exceeding control compounds (e.g., BRD-7232). These interactions inhibit HDAC2 activity, a potential therapeutic target for ASD .

- Validation : Use isothermal titration calorimetry (ITC) to quantify binding affinities and in vitro HDAC inhibition assays (e.g., fluorogenic substrates) to confirm efficacy. Optimize drug-like properties via ADMET profiling (e.g., hepatic metabolism, blood-brain barrier permeability) .

Q. What analytical strategies are recommended for characterizing advanced glycation endproducts (AGEs) derived from this compound?

- Methodological Answer :

- Adduct Synthesis : React this compound with glyoxal or methylglyoxal (1:1.5 molar ratio) in water for 4 days at room temperature. Lyophilize and purify via HPLC .

- Characterization :

- NMR : Use ¹H and ¹³C NMR in DMSO-d6 to confirm structural shifts (e.g., δH 8.93 ppm for N2-H in dG-G) .

- Mass Spectrometry : High-resolution MS (e.g., m/z 348.0909 for C12H15N5O6Na) and isotopic dilution LC-MS/MS for quantitation .

Q. How can species-specific pharmacokinetic differences be addressed when administering this compound in animal models?

- Methodological Answer :

- Dose Conversion : Use body surface area (BSA) normalization with Km coefficients:

| Species | Mouse | Rat | Dog |

|---|---|---|---|

| Km Factor | 3 | 6 | 20 |

| For example, a mouse dose of 20 mg/kg converts to 10 mg/kg in rats (20 × 3/6) . |

- Validation : Measure plasma half-life via LC-MS and tissue distribution using radiolabeled (³H or ¹⁴C) 2'-Deoxyguanosine in target species .

Q. What role does this compound play in microbial metabolism, and how can its utilization be quantified?

- Methodological Answer :

- Nutrient Consumption Assays : In Lactobacillus cultures, monitor purine uptake via HPLC. Reported consumption rates:

| Compound | Consumption Rate |

|---|---|

| 2'-Deoxyguanosine | 47.33% |

| Guanine | 56.13% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.